

In-depth Technical Guide on the Health and Safety Hazards of Iodopyrazine

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Compound of Interest

Compound Name: Iodopyrazine

Cat. No.: B1298665

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for research and development professionals. **Iodopyrazine** is a chemical with limited available toxicological data. All handling and experimental procedures should be conducted with extreme caution, adhering to all applicable safety regulations and guidelines. A comprehensive risk assessment should be performed before any use.

Executive Summary

Iodopyrazine (CAS No: 32111-21-0) is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the known and potential health and safety hazards associated with **iodopyrazine**. Due to the limited availability of specific toxicological data for **iodopyrazine**, this document extrapolates potential hazards from data on analogous compounds, including other halogenated pyrazines and aromatic iodo compounds. The primary identified hazards are skin, eye, and respiratory irritation. This guide also outlines standard experimental protocols for thorough toxicological assessment and discusses potential metabolic pathways and signaling interactions.

Physicochemical Properties

A summary of the key physicochemical properties of **iodopyrazine** is presented in Table 1. These properties are essential for understanding its potential for exposure and for designing

appropriate handling and storage procedures.

Property	Value	Reference
CAS Number	32111-21-0	
Molecular Formula	C ₄ H ₃ IN ₂	
Molecular Weight	205.98 g/mol	
Appearance	White to pale yellow crystalline powder	[1]
Boiling Point	109-110 °C at 34 mmHg	
Density	2.086 g/mL at 25 °C	
Flash Point	>110 °C (>230 °F)	
Solubility	Insoluble in water	[2]

Known and Potential Health Hazards

Based on available safety data sheets (SDS) and information on analogous compounds, **iodopyrazine** is classified with the following hazards:

- Skin Irritation (H315): Causes skin irritation.
- Eye Irritation (H319): Causes serious eye irritation.
- Specific Target Organ Toxicity - Single Exposure (STOT-SE 3), Respiratory Tract Irritation (H335): May cause respiratory irritation.

Due to the presence of an iodine atom on an aromatic ring, other potential hazards, while not yet confirmed for **iodopyrazine**, should be considered based on the toxicology of similar compounds.

Toxicological Profile of Analogous Compounds

To better understand the potential risks of **iodopyrazine**, it is useful to examine the toxicological data of structurally related compounds.

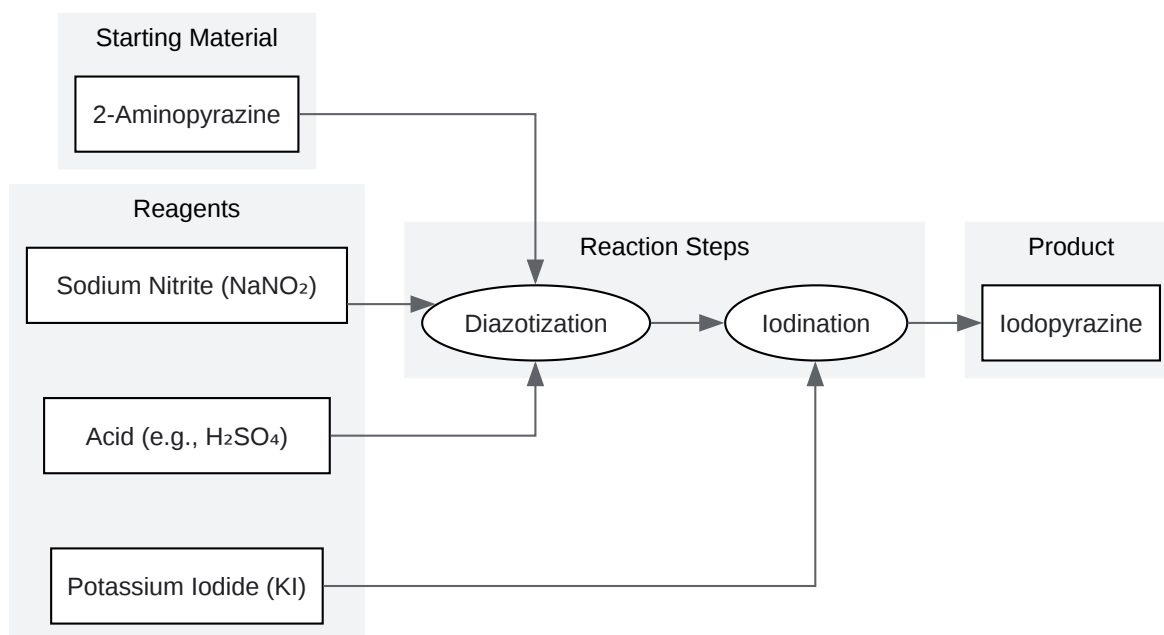
Compound	CAS Number	Key Toxicological Findings	Reference
2-Chloropyrazine	14508-49-7	Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.	[1] [3] [4] [5]
2-Bromopyrazine	56423-63-3	Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.	[6] [7]
2-Aminopyrazine	5049-61-6	Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.	[8] [9] [10] [11] [12]

Halogenated aromatic compounds as a class have been associated with a range of toxic effects, including potential carcinogenicity and the ability to induce mutations.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Synthesis and Associated Hazards

A common synthetic route to **iodopyrazine** involves the diazotization of 2-aminopyrazine followed by a Sandmeyer-type reaction with an iodide salt.

Logical Workflow for Iodopyrazine Synthesis



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Diagram of a potential synthesis route for **iodopyrazine**.

Hazards of Precursors and Reagents

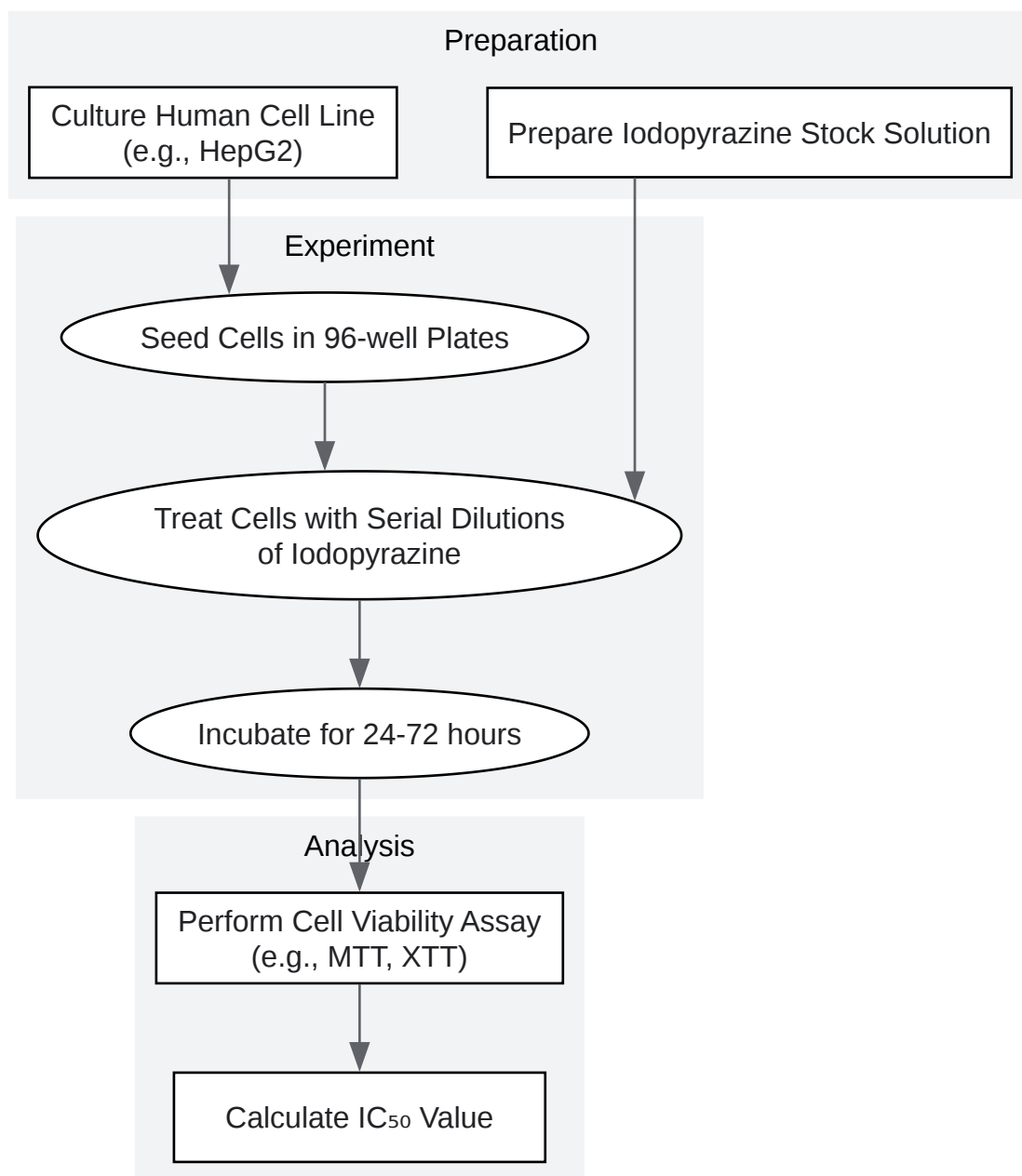
- 2-Aminopyrazine: Harmful if swallowed and is an irritant to the skin, eyes, and respiratory system.^{[8][11]}
- Sodium Nitrite: Oxidizing agent, toxic if swallowed, and can cause serious eye irritation.
- Acids (e.g., Sulfuric Acid): Corrosive and can cause severe skin and eye damage.
- Potassium Iodide: Generally considered low hazard, but can cause skin and eye irritation.

Experimental Protocols for Toxicological Assessment

Given the lack of specific data for **iodopyrazine**, a battery of standard toxicological tests is recommended to fully characterize its hazard profile.

In Vitro Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxic potential of **iodopyrazine** in a human cell line.



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Workflow for an in vitro cytotoxicity assay.

Methodology:

- **Cell Culture:** Human hepatoma (HepG2) cells are cultured in appropriate media and conditions.
- **Compound Preparation:** A stock solution of **iodopyrazine** is prepared in a suitable solvent (e.g., DMSO) and serially diluted.
- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density.
- **Treatment:** After cell attachment, the media is replaced with media containing various concentrations of **iodopyrazine**.
- **Incubation:** Cells are incubated for 24, 48, or 72 hours.
- **Viability Assay:** A cell viability reagent (e.g., MTT) is added, and the absorbance is measured to determine the percentage of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) is calculated from the dose-response curve.

Ames Test for Mutagenicity

This bacterial reverse mutation assay is a standard screen for genotoxic potential.

Methodology:

- **Bacterial Strains:** Use various strains of *Salmonella typhimurium* with different mutations in the histidine operon.
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver).
- **Exposure:** The bacterial strains are exposed to different concentrations of **iodopyrazine**.
- **Plating:** The treated bacteria are plated on a minimal agar medium lacking histidine.

- Incubation: Plates are incubated for 48-72 hours.
- Analysis: The number of revertant colonies (his+) is counted and compared to the negative control. A significant, dose-dependent increase in revertants indicates mutagenic potential.

Acute Oral Toxicity (Up-and-Down Procedure)

This method is used to estimate the LD₅₀ value and identify signs of acute toxicity.

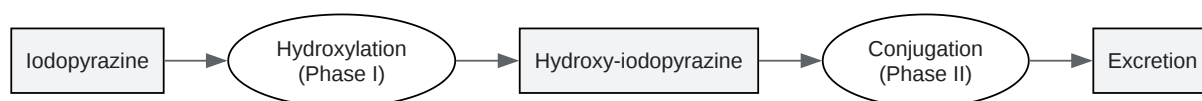
Methodology:

- Animal Model: Use a single sex of a standard rodent strain (e.g., female Sprague-Dawley rats).
- Dosing: Administer a single oral dose of **iodopyrazine** to one animal.
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level.
- Termination: The study is complete after a specified number of animals have been tested, and the LD₅₀ is calculated using statistical methods.

Potential Metabolic Pathways and Signaling Interactions

While specific data for **iodopyrazine** is unavailable, the metabolism of other pyrazine derivatives has been studied. Alkylpyrazines are often metabolized via oxidation of the alkyl side chains to carboxylic acids.^[17] It is plausible that **iodopyrazine** could undergo hydroxylation on the pyrazine ring, followed by conjugation (e.g., with glucuronic acid or sulfate) for excretion.

Postulated Metabolic Pathway



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A postulated metabolic pathway for **iodopyrazine**.

The reactivity of the carbon-iodine bond could also lead to deiodination, potentially forming reactive intermediates. The interaction of such intermediates with cellular macromolecules like DNA and proteins could be a source of toxicity.

Potential for Signaling Pathway Perturbation

Many xenobiotics exert their toxic effects by interfering with cellular signaling pathways. While no specific pathways have been identified for **iodopyrazine**, compounds with similar structural motifs have been shown to modulate pathways such as:

- NF-κB Pathway: Involved in inflammation and cell survival.
- MAPK Pathway: Regulates cell proliferation, differentiation, and apoptosis.
- Akt/PI3K Pathway: A key regulator of cell survival and metabolism.

Further research is necessary to determine if **iodopyrazine** interacts with these or other signaling pathways.

Recommendations for Safe Handling and Exposure Control

Given the identified and potential hazards, the following precautions are recommended when handling **iodopyrazine**:

- Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood.
- Personal Protective Equipment (PPE):

- Eye/Face Protection: Wear chemical safety goggles or a face shield.
- Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
- Respiratory Protection: If there is a risk of inhaling dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.
- Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
- Spill and Waste Disposal: Absorb spills with an inert material and dispose of as hazardous waste in accordance with local, state, and federal regulations.

Conclusion

Iodopyrazine is a compound with identified irritant properties and, based on its chemical structure, potential for further, uncharacterized toxicities. A thorough toxicological evaluation is crucial before its use in any application, particularly in drug development. This guide provides a framework for understanding the potential hazards and outlines the necessary experimental approaches to build a comprehensive safety profile. Researchers and scientists must exercise a high degree of caution and adhere to stringent safety protocols when working with this compound.

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